molecular formula C9H7ClN2O2 B1663949 6-Chloro-3-(hydroxyamino)-7-methylindol-2-one CAS No. 275374-93-1

6-Chloro-3-(hydroxyamino)-7-methylindol-2-one

Cat. No. B1663949
M. Wt: 210.62 g/mol
InChI Key: PNSCLWDBNGJLCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

18BIOder is a neuroprotective GSK-3β inhibitor, highly selectively inhibiting HIV-1. It is the second generation derivative of 6BIO.

Scientific Research Applications

1. Synthesis and Structural Analysis

The chemical compound 6-Chloro-3-(hydroxyamino)-7-methylindol-2-one is involved in the synthesis of complex heterocyclic systems. For instance, Holzer et al. (2003) described the synthesis of spiro-fused (C2)-azirino-(C4)-pyrazolones, which are derived from pyrazoles reacted with hydroxylamine, leading to compounds that include structures similar to 6-Chloro-3-(hydroxyamino)-7-methylindol-2-one. These compounds' structures were elucidated using single-crystal X-ray analysis and NMR spectroscopic investigations, showcasing the compound's role in the synthesis and structural characterization of new heterocyclic systems (Holzer et al., 2003).

2. Asymmetric Synthesis of Amino Acids

In the field of asymmetric synthesis, compounds similar to 6-Chloro-3-(hydroxyamino)-7-methylindol-2-one are used as intermediates. Oppolzer et al. (1992) detailed the synthesis of α-amino acids and α-N-hydroxyamino acids from N-acylbornane-10,2-sultams, using a process that involves treating N-acylsultams with reagents like 1-chloro-1-nitrosocyclohexane, which bears resemblance to the structure of 6-Chloro-3-(hydroxyamino)-7-methylindol-2-one. This highlights the compound's utility in the synthesis of important biological molecules like amino acids (Oppolzer et al., 1992).

3. Antitumor Activity

Compounds structurally related to 6-Chloro-3-(hydroxyamino)-7-methylindol-2-one have been investigated for their potential antitumor activities. For example, Andreani et al. (1979) synthesized hydrazone derivatives of 5-substituted 2-chloro-3-formyl-6-methylindole, which is structurally similar to the compound , and reported preliminary results on their activity against leukemia in mice. This suggests a possible avenue for the use of such compounds in cancer research (Andreani et al., 1979).

4. Enaminone-Based Anticonvulsant Study

In a study by Kubicki et al. (2000), compounds including methyl 4-[(p-chlorophenyl)amino]-6-methyl-2-oxo-3-cyclohexen-1-carboxylate, which share a resemblance with 6-Chloro-3-(hydroxyamino)-7-methylindol-2-one, were analyzed for their crystal structures. These compounds, known for their anticonvulsant properties, demonstrate the potential application of such chemical structures in pharmaceutical research, particularly in the development of anticonvulsant drugs (Kubicki et al., 2000).

properties

CAS RN

275374-93-1

Product Name

6-Chloro-3-(hydroxyamino)-7-methylindol-2-one

Molecular Formula

C9H7ClN2O2

Molecular Weight

210.62 g/mol

IUPAC Name

6-chloro-7-methyl-3-nitroso-1H-indol-2-ol

InChI

InChI=1S/C9H7ClN2O2/c1-4-6(10)3-2-5-7(4)11-9(13)8(5)12-14/h2-3,11,13H,1H3

InChI Key

PNSCLWDBNGJLCG-UHFFFAOYSA-N

Isomeric SMILES

CC1=C(C=CC2=C(C(=O)N=C12)NO)Cl

SMILES

CC1=C(C=CC2=C1NC(=C2N=O)O)Cl

Canonical SMILES

CC1=C(C=CC2=C(C(=O)N=C12)NO)Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

18BIOder;  18-BIOder;  18 BIOder; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Chloro-3-(hydroxyamino)-7-methylindol-2-one
Reactant of Route 2
6-Chloro-3-(hydroxyamino)-7-methylindol-2-one
Reactant of Route 3
6-Chloro-3-(hydroxyamino)-7-methylindol-2-one
Reactant of Route 4
6-Chloro-3-(hydroxyamino)-7-methylindol-2-one
Reactant of Route 5
6-Chloro-3-(hydroxyamino)-7-methylindol-2-one
Reactant of Route 6
6-Chloro-3-(hydroxyamino)-7-methylindol-2-one

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